molecular formula C11H20N2O B1443368 (3-Aminopiperidin-1-yl)(cyclopentyl)methanone CAS No. 1248317-53-4

(3-Aminopiperidin-1-yl)(cyclopentyl)methanone

Cat. No.: B1443368
CAS No.: 1248317-53-4
M. Wt: 196.29 g/mol
InChI Key: HDTMVBRIEZCBDN-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(cyclopentyl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 3-aminopiperidine moiety, a privileged scaffold recognized for its significant role in designing biologically active molecules. The 3-aminopiperidine structure is a key pharmacophore in several therapeutic areas. For instance, (R)-3-aminopiperidine is a critical component in potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes treatment and is also featured in advanced compounds targeting the hepatitis C virus (HCV) as assembly inhibitors . Furthermore, the 3-aminopiperidine core is utilized in the synthesis of various other pharmacologically relevant compounds . This specific molecule, with its cyclopentanecarboxamide group, serves as a versatile building block for researchers developing new chemical entities, particularly for probing protein-ligand interactions and constructing compound libraries. The synthetic pathways for such compounds often involve multi-step organic synthesis, including reductive amination, coupling reactions, and protective group chemistry, as seen in the synthesis of related 4-aminopiperidine and 3-aminopiperidine derivatives . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTMVBRIEZCBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Aminopiperidin-1-yl)(cyclopentyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N
  • CAS Number : [insert CAS number here if available]

Research indicates that this compound interacts with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The compound has shown potential as an inhibitor for certain kinases, which are critical in various signaling pathways associated with cancer and neurological disorders.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been identified as a selective inhibitor of casein kinase 1 (CK1), which plays a crucial role in the proliferation and survival of cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HT29 (Colon Cancer)0.25CK1 inhibition
K562 (Leukemia)0.30CK1 inhibition
MCF7 (Breast Cancer)0.40CK1 inhibition

Neuroprotective Effects

In addition to its anticancer activity, the compound has been investigated for neuroprotective effects. Research indicates that it may modulate neurotransmitter systems and inhibit neuronal apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer’s Models
A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered at varying doses, and outcomes were measured based on behavioral tests and biochemical markers for neurodegeneration.

Results:

  • Significant reduction in amyloid-beta plaques.
  • Improved cognitive function as assessed by the Morris water maze test.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other piperidine derivatives.

Table 2: Comparison of Biological Activities

CompoundIC50 (µM)TargetActivity Type
This compound0.25CK1Anticancer
Compound A0.15CK2Anticancer
Compound B0.35mGluRNeuroprotective

Comparison with Similar Compounds

Cyclopentyl vs. Cyclopropyl Substituents

Compounds with cyclopropyl groups, such as (3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone hydrochloride () and 1-(3-{[(2-Aminoethyl)(cyclopropyl)amino]methyl}-1-piperidinyl)ethanone (), exhibit smaller ring systems. The cyclopropyl group introduces steric strain and reduced lipophilicity compared to cyclopentyl, which may lower metabolic stability but increase selectivity for compact binding pockets. For example, cyclopropane-containing analogs often show altered pharmacokinetic profiles due to their rigidity and smaller size .

Cyclohexyl and Fluorinated Analogs

((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride () incorporates a cyclohexyl ring and fluorine atoms. Fluorination enhances electronegativity and metabolic stability, as seen in many FDA-approved drugs. Compared to the cyclopentyl analog, this compound’s molecular weight (282.76 g/mol) and fluorine content may improve blood-brain barrier penetration .

Hydroxypyridinyl and Aromatic Substituents

(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone () replaces the cyclopentyl group with a hydroxypyridinyl moiety. However, this substitution may reduce lipophilicity, impacting cellular uptake. Such structural variations highlight the trade-off between solubility and membrane permeability in drug design .

Acetylated Piperidine Derivatives

1-(3-Aminopiperidin-1-yl)ethan-1-one hydrochloride () features an acetyl group instead of cyclopentyl methanone. This compound’s lower molecular weight (142.2 g/mol) and higher basicity (pKa ~9.74) compared to the cyclopentyl analog may influence its distribution and excretion profiles .

Structural-Activity Relationship (SAR) Insights

  • Ring Size and Flexibility : Cyclopentyl (5-membered) and cyclohexyl (6-membered) groups balance lipophilicity and steric effects. Smaller rings (e.g., cyclopropyl) prioritize selectivity but may compromise stability .
  • Amino Group Positioning: The 3-aminopiperidine configuration in the target compound optimizes hydrogen bonding, whereas 4-amino derivatives (e.g., ) shift interaction sites, affecting target engagement .
  • Functional Group Impact: Methanone groups enhance rigidity and directional bonding, while acetyl or hydroxypyridinyl groups modulate solubility and electronic properties .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Features Biological Relevance
(3-Aminopiperidin-1-yl)(cyclopentyl)methanone Cyclopentyl methanone 196.28 (calc.) High lipophilicity, JNK inhibition Intermediate for kinase inhibitors
(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone Cyclopropyl methanone 190.25 (calc.) Rigid, compact structure Potential CNS-targeted agents
((1R,4R)-4-Aminocyclohexyl)(3,3-difluoro...) Cyclohexyl, difluoropiperidine 282.76 Fluorination enhances stability Improved metabolic profile
(4-Aminopiperidin-1-yl)(6-hydroxypyridin-3-yl) Hydroxypyridinyl 235.27 (calc.) Enhanced solubility Solubility-driven designs
1-(3-Aminopiperidin-1-yl)ethan-1-one Acetyl 142.2 Reduced steric hindrance Pharmacokinetic optimization

Preparation Methods

General Synthetic Approach

The compound (3-Aminopiperidin-1-yl)(cyclopentyl)methanone is synthesized via the coupling of 3-aminopiperidine with cyclopentanecarbonyl derivatives or through amide bond formation involving cyclopentyl-containing acid derivatives and 3-aminopiperidine. The process often utilizes coupling agents or activating conditions to facilitate amide bond formation.

A typical preparation involves:

  • Dissolving this compound in a polar aprotic solvent such as dimethylformamide (DMF).
  • Addition of a base, commonly triethylamine, to neutralize the reaction environment and activate the amine for nucleophilic attack.
  • Reaction with an acyl chloride, anhydride, or activated ester of cyclopentanecarboxylic acid to form the amide bond.
  • Purification steps including extraction with organic solvents (ethyl acetate, hexane mixtures), washing with water and brine, drying over anhydrous magnesium sulfate, and solvent evaporation to isolate the product as an oil or solid.

This method is supported by experimental details where (S)-(3-aminopiperidin-1-yl)(cyclopentyl)methanone was dissolved in DMF with triethylamine, indicating the use of mild basic conditions to facilitate the reaction.

Specific Reaction Conditions and Examples

  • Base and Solvent : Triethylamine is commonly used as a base to scavenge HCl formed during the reaction. DMF serves as a solvent due to its ability to dissolve both organic and inorganic reagents and stabilize intermediates.
  • Temperature and Time : Reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 0 °C to 65 °C), with stirring times ranging from 15 minutes to several hours depending on the step.
  • Workup : After reaction completion, the mixture is cooled, extracted with organic solvents such as ethyl acetate and hexane (in a 1:4 ratio), washed with water and brine to remove impurities, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

Oxidation and Functional Group Modifications

In some synthetic routes, the piperidine ring or adjacent functional groups undergo oxidation or substitution reactions to modify the compound further:

  • Swern oxidation is employed to introduce or modify carbonyl functionalities adjacent to nitrogen atoms.
  • Sulfonylation using methanesulfonyl chloride and triethylamine introduces sulfonyl groups, enhancing the compound's reactivity or biological activity.
  • Boc (tert-butoxycarbonyl) protection and deprotection steps are used to protect the amine functionality during multi-step syntheses, with deprotection typically achieved using hydrochloric acid or trifluoroacetic acid.

Representative Reaction Scheme and Yields

Step Reagents & Conditions Product Yield Notes
1 This compound dissolved in DMF, triethylamine added Reaction mixture for amide bond formation - Mild conditions, room temperature
2 Extraction with ethyl acetate:n-hexane (1:4), washing with water and brine, drying with MgSO4 Crude product as oil or solid 45-90% (varies by step) Purification by solvent evaporation
3 Methanesulfonyl chloride and triethylamine in dichloromethane Sulfonylated intermediate ~90% Reaction time 30 min to 1 h at room temperature
4 Boc protection/deprotection using HCl or TFA Protected or deprotected amine derivatives 62-86% Used for multi-step synthesis

Research Findings and Analytical Data

  • NMR Spectroscopy : Characteristic proton NMR signals confirm the structure. For example, in one preparation, 1H NMR (400 MHz, CDCl3) showed signals at δ 5.76 (s, 2H), 4.11 (s, 4H), and 1.47 (s, 9H), consistent with the methanone and piperidine environments.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights. For instance, calculated m/z for C9H15NO2 is 169.2240, with found values close to 170.0130 (M+H+).
  • Purity and Physical State : The compound is isolated as a yellow oil or white solid depending on the step and purification method.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 3-Aminopiperidine, cyclopentanecarbonyl derivatives
Solvent Dimethylformamide (DMF), dichloromethane (DCM)
Base Triethylamine, sodium hydride (in some steps)
Temperature 0 °C to 65 °C
Reaction Time 15 min to 6 h
Workup Extraction with ethyl acetate/n-hexane, washing with water/brine, drying with MgSO4
Purification Solvent evaporation, column chromatography (silica gel)
Yields 45% to 90% depending on step
Analytical Methods 1H NMR, HRMS, melting point determination

Q & A

Q. What are the key steps and optimized conditions for synthesizing (3-aminopiperidin-1-yl)(cyclopentyl)methanone?

The synthesis involves a multi-step protocol:

  • Step 1 : Formation of the piperidine-3-amine backbone via reductive amination or nucleophilic substitution, often using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents .
  • Step 2 : Coupling with cyclopentanecarbonyl chloride under basic conditions (e.g., triethylamine as a catalyst) at 0–5°C to minimize side reactions .
  • Optimization : Reaction yields (>75%) are achieved by controlling temperature (<10°C), solvent purity (anhydrous), and stoichiometric ratios (1:1.2 amine:carbonyl reagent) .

Table 1 : Synthesis Parameters and Outcomes

ParameterOptimal ConditionImpact on Yield/Purity
SolventTHF (anhydrous)Higher solubility
CatalystTriethylamineReduces by-products
Temperature0–5°CPrevents decomposition

Q. How is this compound characterized, and what analytical techniques are recommended?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the amine (-NH₂) at position 3 of the piperidine ring and cyclopentyl-carbonyl connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 197.29 (C₁₁H₂₀N₂O) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .

Q. What safety precautions are critical when handling this compound?

While toxicological data are limited, standard precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing impurities?

Advanced strategies involve:

  • Catalyst Screening : Testing alternatives to triethylamine (e.g., DMAP or DBU) to enhance coupling efficiency .
  • Solvent Optimization : Substituting THF with dimethylacetamide (DMAc) for better solubility of intermediates .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted amine or oxidized by-products) and adjust stoichiometry .

Q. How should researchers address contradictions in stability data across studies?

Discrepancies often arise from:

  • Sample Degradation : Organic compounds degrade over time, especially in non-inert conditions. Continuous cooling (-20°C) stabilizes the compound during storage .
  • Analytical Variability : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography) to confirm structural integrity .

Q. What methodologies are used to study its interaction with biological targets?

For mechanistic insights:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like GPCRs or kinases .
  • Molecular Docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) to predict binding modes .
  • In Vitro Assays : Measure enzyme inhibition (IC₅₀) in buffer systems (pH 7.4) with controls for nonspecific binding .

Table 2 : Key Parameters for Biological Interaction Studies

TechniqueKey ParameterExample Value
SPRFlow Rate30 µL/min
Molecular DockingGrid Box Size25 × 25 × 25 ų
Enzyme AssayIncubation Time30 minutes

Q. How does structural modification at the 3-amino position affect bioactivity?

Case studies on analogs reveal:

  • Substitution with Bulkier Groups : Aryl groups at position 3 enhance receptor selectivity but reduce solubility .
  • Methylation of -NH₂ : Converts the amine to a tertiary amine, altering pharmacokinetics (e.g., increased logP) .
  • Data-Driven Design : Use QSAR models to correlate substituent electronegativity with biological activity .

Q. What are the limitations of current synthetic routes for scaling to preclinical studies?

Key challenges include:

  • Scalability : Batch reactions >10 g show reduced yields (~60%) due to heat transfer inefficiencies .
  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) .
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DCM < 600 ppm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Aminopiperidin-1-yl)(cyclopentyl)methanone
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(3-Aminopiperidin-1-yl)(cyclopentyl)methanone

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